molecular formula C6H11NO3 B3210009 6-Amino-2-oxohexanoic acid CAS No. 10606-14-1

6-Amino-2-oxohexanoic acid

Cat. No.: B3210009
CAS No.: 10606-14-1
M. Wt: 145.16 g/mol
InChI Key: GWENQMVPLJAMAE-UHFFFAOYSA-N
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Description

6-Amino-2-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of hexanoic acid, featuring an amino group at the sixth position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6-amino-2-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid. This process utilizes an enzyme that oxidizes ω-amino compounds, such as the enzyme from the Phialemonium species . The reaction is typically carried out at 30°C in a 0.1 M potassium phosphate buffer with a pH of 7.0, using 0.3 units of the enzyme and 20 units of catalase to achieve a 100% yield .

Industrial Production Methods: Industrial production of this compound can also be achieved through chemical synthesis. One method involves the ring-opening hydrolysis of caprolactam, followed by oxidation using safe catalysts . This method is preferred due to its cost-effectiveness and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

    Reduction: The keto group can be reduced to form hydroxy derivatives.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 6-oxohexanoic acid.

    Reduction: Formation of 6-amino-2-hydroxyhexanoic acid.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

6-Amino-2-oxohexanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-2-oxohexanoic acid involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor for enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin . This inhibition is crucial in regulating processes like fibrinolysis, making it effective in treating certain bleeding disorders.

Comparison with Similar Compounds

    6-Aminohexanoic acid: Similar structure but lacks the keto group.

    2-Oxohexanoic acid: Similar structure but lacks the amino group.

    6-Amino-2-hydroxyhexanoic acid: Similar structure but has a hydroxy group instead of a keto group.

Uniqueness: 6-Amino-2-oxohexanoic acid is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

6-amino-2-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-4-2-1-3-5(8)6(9)10/h1-4,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWENQMVPLJAMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311368
Record name 6-Amino-2-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-6-aminocaproate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10606-14-1
Record name 6-Amino-2-oxohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10606-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The activity of the present enzyme was measured in accordance with Soda's method (Analytical Biochemistry Vol. 25, p. 228, 1968) in the following manner. A reaction mixture consisting of 0.7 ml of 0.1 M potassium phosphate buffer (pH 8.0), 0.1 ml of catalase (750 U/ml), 0.1 ml of 0.1 M L-lysine solution and 0.1 ml of the present enzyme solution was incubated at 37° C. for 20 minutes with gentle shaking. After the incubation the reaction was terminated by the addition of 0.1 ml of 25% trichloroacetic acid. To the resulting reaction mixture were added 1.9 ml of 1 M acetate buffer (pH 5.0) and 0.8 ml of 0.1% 3-methyl-2-benzothiazolone hydrazone hydrochloride solution. The mixture was further incubated at 30° C. for 30 minutes and then allowed to cool to room temperature, after which measurement of optical density at 318 nm was carried out. The formed α-keto-ε -aminocaproic acid thus formed was determined from the resulting calibration curve. One unit of the enzyme was defined as the quantity of the enzyme catalyzing the formation of 1 μmol of α-keto-ε-aminocaproic acid at 37° C. per minute. The relative activity of the enzyme was also assayed by manometric and polarographic determination of the oxygen consumption.
Name
potassium phosphate
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
present enzyme solution
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Quantity
0.8 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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